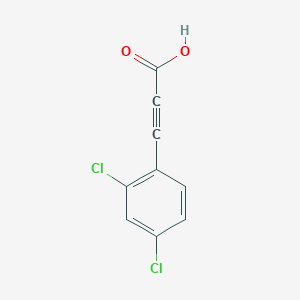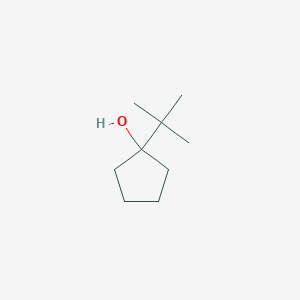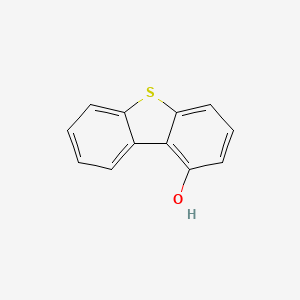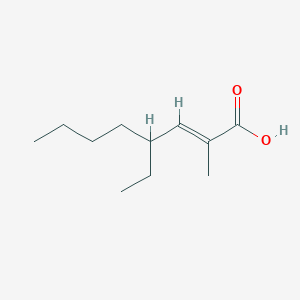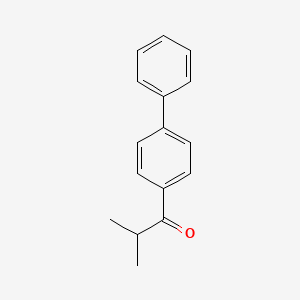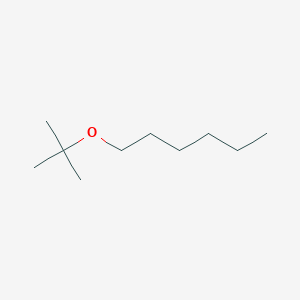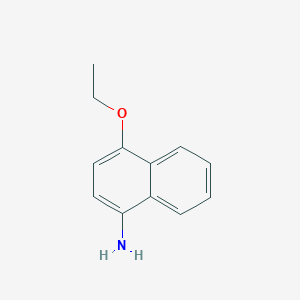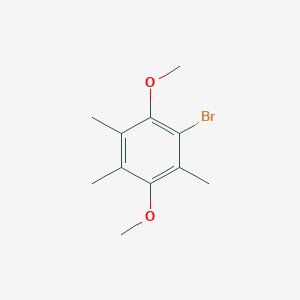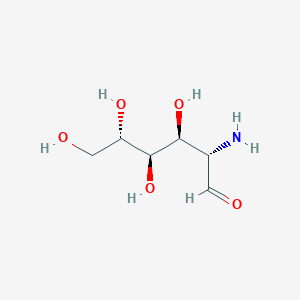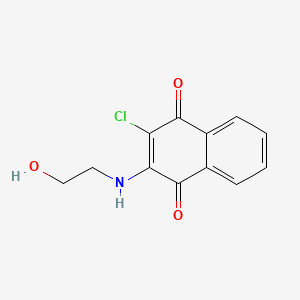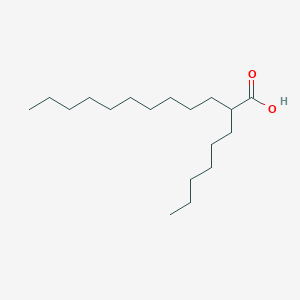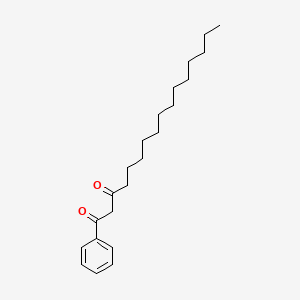
1-Phenyl-1,3-hexadecanedione
Vue d'ensemble
Description
1-Phenyl-1,3-hexadecanedione is a chemical compound with the molecular formula C22H34O2 . It has an average mass of 330.504 Da and a monoisotopic mass of 330.255890 Da . It is also known by other names such as 1-Benzoyl-2-pentadecanone and 1-phenylhexadecane-1,3-dione .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,3-hexadecanedione consists of 22 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1-Phenyl-1,3-hexadecanedione has a molecular formula of C22H34O2 . Its average mass is 330.504 Da and its monoisotopic mass is 330.255890 Da .Applications De Recherche Scientifique
Anticancer and Antibacterial Agents
1-Phenyl-1,3-hexadecanedione derivatives demonstrate significant potential in medicinal chemistry as anticancer and antibacterial agents. A study explored the eco-sustainable synthesis of derivatives in this class and evaluated their effectiveness in binding to DNA and combatting cancer and bacterial cells. One particular derivative exhibited greater potency than standard reference compounds like cisplatin and cinoxacin (Gupta et al., 2016).
Copper-Selective Electrodes
The compound has applications in the development of copper-selective electrodes. In one study, a derivative was used as an ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, demonstrating its effectiveness in detecting copper ions in various environments, including soils polluted by oil (Kopylovich et al., 2011).
Regioselectivity in Hydrogenation
Research has also examined the regioselectivity in hydrogenation reactions involving 1-phenyl-1,3-hexadecanedione derivatives. This study provided insights into the interactions between these compounds and metal surfaces, which is crucial for understanding catalytic processes in chemical synthesis (Nieminen et al., 2007).
Near-IR Luminescent Studies
Derivatives of 1-Phenyl-1,3-hexadecanedione are also used in near-infrared luminescent studies, particularly in the context of lanthanide complexes. Such studies are vital for advancing our understanding of telecommunication applications (Sun et al., 2006).
Polymerization Processes
The compound plays a role in the polymerization processes. A study on the cationic polymerization of phenylbutadienes, including derivatives of 1-Phenyl-1,3-hexadecanedione, revealed insights into the structure and kinetics of the polymers formed (Asami et al., 1976).
Propriétés
IUPAC Name |
1-phenylhexadecane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(23)19-22(24)20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCDBLMVZWDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601140 | |
| Record name | 1-Phenylhexadecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70391-75-2 | |
| Record name | Myristoylbenzoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070391752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylhexadecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristoylbenzoylmethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ4QYX2AAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



